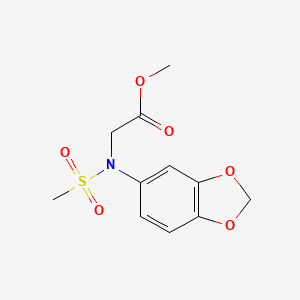

methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is a related compound with the molecular formula C12H17NO2 and a molecular weight of 207.2689 . Another related compound is “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine” with a molecular formula of C9H12NO2 and a molecular weight of 166.20 .

Synthesis Analysis

“N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ([11C]MBDB)” was prepared by methylation of the demethyl precursor BDB with [11C]CHI . The radiosynthesis was optimized with regard to temperature, reaction time, and amount of precursor .

Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is available as a 2d Mol file . The IUPAC Standard InChIKey for this compound is USWVWJSAJAEEHQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity .

Physical And Chemical Properties Analysis

The molecular weight of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is 207.2689 . Another related compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, has a molecular weight of 166.20 .

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Synthesis

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is an important intermediate in the chemical modification of biopolymers, contributing to the development of novel materials with specific properties. Petzold-Welcke et al. (2014) discuss the modification of xylan, a biopolymer, to produce ethers and esters with unique properties, potentially applicable in drug delivery and as antimicrobial agents. This work highlights the utility of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate in synthesizing xylan derivatives for broad applications, including in the pharmaceutical sector (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Drug Delivery Systems

In the realm of drug delivery, advancements in nanoformulations have shown significant potential for improving therapeutic outcomes in cardiovascular diseases. Geldenhuys et al. (2017) review the development of delivery systems, including the use of small organic compounds and nanoparticles, to target the cardiovascular system effectively. This research underscores the potential of incorporating chemical entities like methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate in creating effective formulations for cardiovascular therapeutics (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Photolysis and Environmental Impact

The study of sulfonylurea herbicides' photolysis, including compounds related to methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate, reveals insights into their environmental fate and degradation. Headley et al. (2010) provide a comprehensive review on the mass spectrometry of sulfonylurea herbicides' photolysis in Canadian Prairie waters, highlighting the importance of understanding these processes for environmental monitoring and pollution control (Headley, Du, Peru, & McMartin, 2010).

Antimicrobial and Antioxidant Properties

Chemical derivatives of D-glucans, potentially synthesized using intermediates like methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate, have been studied for their antimicrobial and antioxidant properties. Kagimura et al. (2015) discuss the biological and technological potential of chemically modified D-glucans, including their application as anticoagulants, antitumors, antioxidants, and antivirals. This review highlights the broad applicability of such chemically modified biopolymers in the biomedical and pharmaceutical industries (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-16-11(13)6-12(19(2,14)15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBFMKXLABDIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)

![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)

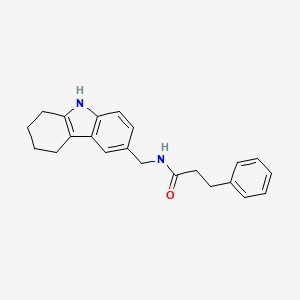

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)

![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)

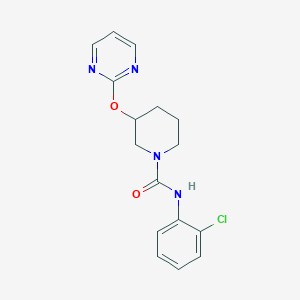

![7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2917980.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)

![2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2917984.png)